molecular formula C5H6NNaO3S B13173355 Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate

Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate

Cat. No.: B13173355
M. Wt: 183.16 g/mol
InChI Key: WQTGGKGAEKHGPV-UHFFFAOYSA-M
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Description

Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate is a chemical compound with the molecular formula C5H6NNaO3S and a molecular weight of 183.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate typically involves the reaction of 5-methyl-1,2-oxazole with methanesulfinic acid in the presence of a sodium base. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfinate salts, and various substituted derivatives .

Scientific Research Applications

Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or organic synthesis .

Comparison with Similar Compounds

Uniqueness: Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various industrial and research applications where solubility and reactivity are crucial .

Properties

Molecular Formula

C5H6NNaO3S

Molecular Weight

183.16 g/mol

IUPAC Name

sodium;(5-methyl-1,2-oxazol-3-yl)methanesulfinate

InChI

InChI=1S/C5H7NO3S.Na/c1-4-2-5(6-9-4)3-10(7)8;/h2H,3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

WQTGGKGAEKHGPV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NO1)CS(=O)[O-].[Na+]

Origin of Product

United States

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